molecular formula C21H19ClN2O3S B3460375 2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE

Cat. No.: B3460375
M. Wt: 414.9 g/mol
InChI Key: GMTAJYNSMNRKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzyl and chlorophenyl groups in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the sulfonamide: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include bacterial ribosomes or enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    N-(2-Chlorophenyl)acetamide: Lacks the sulfonamide group but shares the chlorophenylacetamide structure.

    Benzenesulfonamide: Lacks the benzyl and chlorophenyl groups but shares the sulfonamide core.

Uniqueness

2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE is unique due to the combination of benzyl, sulfonamide, and chlorophenyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-19-13-7-8-14-20(19)23-21(25)16-24(15-17-9-3-1-4-10-17)28(26,27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTAJYNSMNRKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(N-BENZYLBENZENESULFONAMIDO)-N-(2-CHLOROPHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.